
2-Bromo-N-(3-fluorophenyl)acridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(3-fluorophenyl)acridin-9-amine is a chemical compound with the molecular formula C₁₉H₁₂BrFN₂. It is part of the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science. Acridine derivatives are often studied for their biological activities and potential therapeutic uses.
Métodos De Preparación
The synthesis of 2-Bromo-N-(3-fluorophenyl)acridin-9-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of acridine derivatives followed by the introduction of the fluorophenyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-Bromo-N-(3-fluorophenyl)acridin-9-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-N-(3-fluorophenyl)acridin-9-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(3-fluorophenyl)acridin-9-amine involves its interaction with biological molecules. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and transcription. This intercalation is driven by π-stacking interactions between the planar acridine ring and the base pairs of the DNA.
Comparación Con Compuestos Similares
2-Bromo-N-(3-fluorophenyl)acridin-9-amine can be compared with other acridine derivatives such as:
- 2-Chloro-9-phenylacridine
- 2-Chloro-9-(2-fluorophenyl)acridine
- 2-Bromo-9-(2-fluorophenyl)acridine
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the bromine and fluorophenyl groups in this compound makes it unique in terms of its potential interactions and applications.
Propiedades
Número CAS |
62383-15-7 |
|---|---|
Fórmula molecular |
C19H12BrFN2 |
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
2-bromo-N-(3-fluorophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H12BrFN2/c20-12-8-9-18-16(10-12)19(15-6-1-2-7-17(15)23-18)22-14-5-3-4-13(21)11-14/h1-11H,(H,22,23) |
Clave InChI |
XBTDOWDAMVRZHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)NC4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde](/img/structure/B12925398.png)
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)

![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
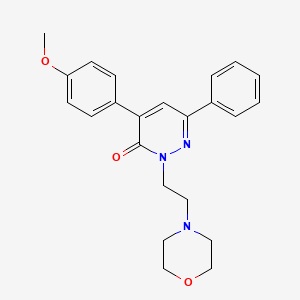
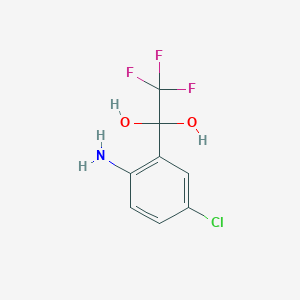
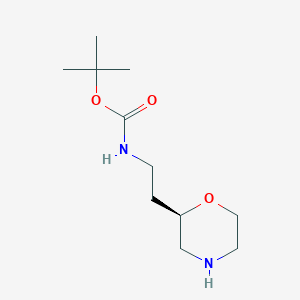
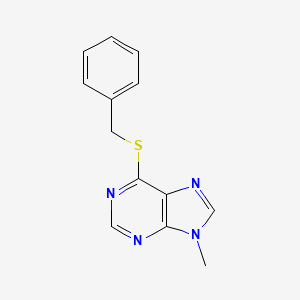
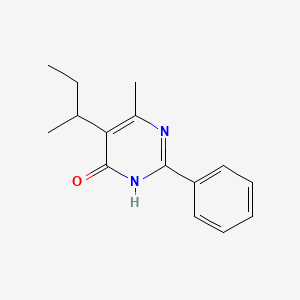
![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)

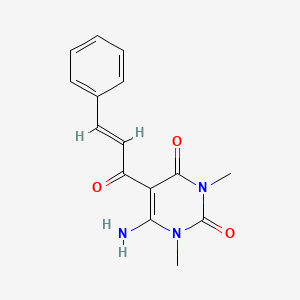
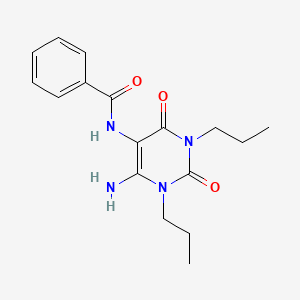
![2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12925469.png)
